molecular formula C25H20N4O3 B1678849 6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 361185-42-4

6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B1678849
M. Wt: 424.5 g/mol
InChI Key: CLMQBVUFKIKYLU-UHFFFAOYSA-N
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Description

RBC8 is a small molecule inhibitor of the Ras-like GTPases RalA and RalB that prevents binding of the GTPase to the Ral-binding protein. RBC8 has been shown to prevent Ral-mediated spreading of murine embryonic fibroblasts, block anchorage-independent growth of H2122 and H358 lung cancer cell lines (IC50s = 3.5 and 3.4 µM, respectively), and inhibit the growth of H2122 lung cancer xenografts in mice (50 mg/kg i.p.).
RBC8 is a RalA and RalB GTPase inhibitor (EC50 ~3.5 μM). RBC8 suppresses growth of xenograft tumors in mice. e Ras-like GTPases RalA and RalB are important drivers of tumour growth and metastasis. Chemicals that block Ral function would be valuable as research tools and for cancer therapeutics.

Scientific Research Applications

Synthesis and Characterization

6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its derivatives have been synthesized and characterized for various applications. Aly (2006) synthesized polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives using similar compounds as precursors. The structures of these compounds were established through elemental and spectral analyses (Aly, 2006). Sharma et al. (2022) focused on the synthesis and X-ray crystal structure analysis of a bicyclic ortho-aminocarbonitrile derivative, providing insights into its molecular structure and potential applications in antimicrobial drug development (Sharma et al., 2022).

Corrosion Inhibition

Yadav et al. (2016) explored the use of pyranopyrazole derivatives, including compounds structurally similar to the one , as inhibitors for mild steel corrosion in HCl solution. Their study revealed the high efficiency of these compounds in corrosion inhibition, highlighting their potential in industrial applications (Yadav et al., 2016).

Antimicrobial and Anti-Tuberculosis Activity

Vasava et al. (2019) synthesized novel dihydropyrano[2,3-c]pyrazole derivatives and evaluated their in vitro antibacterial and anti-tuberculosis activities. Some compounds in this series showed promising results, indicating their potential as antimicrobial agents (Vasava et al., 2019).

Spectroscopic and Structural Investigations

Kumar et al. (2020) conducted spectroscopic and structural investigations on a similar compound, focusing on its synthetic analog and its potential pharmaceutical applications in drug discovery, especially as a multidrug resistance protein inhibitor (Kumar et al., 2020).

Antioxidant and Antibacterial Agents

Desai et al. (2013) synthesized a series of compounds including pyrazole-4-carbonitrile derivatives and evaluated their antibacterial activity. Their results indicated potent antibacterial activity against various strains, highlighting the potential of these compounds in the development of new antibacterial agents (Desai et al., 2013).

properties

IUPAC Name

6-amino-4-(2,5-dimethoxyphenyl)-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-30-17-9-10-20(31-2)18(12-17)21-19(13-26)24(27)32-25-22(21)23(28-29-25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12,21H,27H2,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMQBVUFKIKYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(OC3=NNC(=C23)C4=CC5=CC=CC=C5C=C4)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 6
6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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